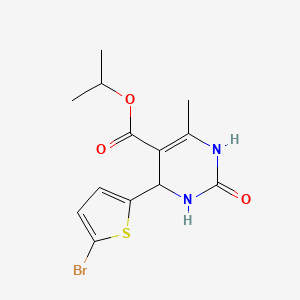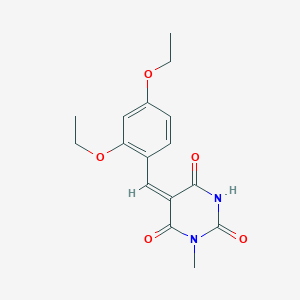![molecular formula C25H32N2O3 B15033889 1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide](/img/structure/B15033889.png)
1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a benzyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, where a methoxyphenol derivative reacts with the piperidine compound.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-N-[3-(benzyloxy)-4-methoxyphenyl]piperidine-3-carboxamide
- 1-benzyl-N-[3-(cyclopentyloxy)-4-ethoxyphenyl]piperidine-3-carboxamide
- 1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-4-carboxamide
Uniqueness
1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to its unique interactions with molecular targets, differentiating it from similar compounds.
Propiedades
Fórmula molecular |
C25H32N2O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1-benzyl-N-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H32N2O3/c1-29-23-14-13-21(16-24(23)30-22-11-5-6-12-22)26-25(28)20-10-7-15-27(18-20)17-19-8-3-2-4-9-19/h2-4,8-9,13-14,16,20,22H,5-7,10-12,15,17-18H2,1H3,(H,26,28) |
Clave InChI |
MGFJUSRPCQTGFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)CC3=CC=CC=C3)OC4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15033813.png)
![N-[(2Z)-3-benzyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033819.png)
![4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B15033822.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B15033835.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B15033838.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B15033847.png)
![N-[(2Z)-3-butyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033856.png)
![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15033862.png)
![2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B15033870.png)

![3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15033879.png)
![5-hexylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15033884.png)
